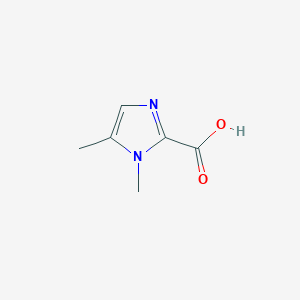
2-Amino-4-bromo-6-chlorophenol
Übersicht
Beschreibung
2-Amino-4-bromo-6-chlorophenol is a compound with the molecular formula C6H5BrClNO. It is a solid substance .
Synthesis Analysis
The synthesis of 2-Amino-4-bromo-6-chlorophenol involves various chemical reactions. For instance, it can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol . Another synthesis method involves the reaction of 2-amino-6-bromo-4-chlorophenol with salicylaldehyde derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-6-chlorophenol is characterized by the presence of bromine, chlorine, and an amino group attached to a phenol ring .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . It can also undergo reactions involving the addition of OH radicals, which are energetically more favorable .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 222.47 . It has a melting point of 83-87 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Amino-4-bromo-6-chlorophenol: is a versatile building block in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable compound for constructing complex molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction , which is a pivotal method for forming carbon-carbon bonds and synthesizing biaryl compounds. This reaction is widely used in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs).
Material Science
In material science, this compound’s reactivity with different chemical groups can be exploited to create novel materials with specific properties. It can be incorporated into polymers to introduce bromine and chlorine atoms , which can enhance the material’s flame retardancy .
Analytical Chemistry
2-Amino-4-bromo-6-chlorophenol: can serve as a chromatographic standard due to its unique spectral properties. It can help in the identification and quantification of similar compounds in complex mixtures through techniques like HPLC or GC-MS .
Chemical Synthesis
This compound is also used as a reactant in the copper-catalyzed oxidative amination of benzoxazoles and related azoles. This process is crucial for the synthesis of heterocyclic compounds that have applications in medicinal chemistry .
Life Science Research
In life sciences, 2-Amino-4-bromo-6-chlorophenol can be used to synthesize inhibitors for enzymes like protein tyrosine phosphatase 1B . These inhibitors are important for researching treatments for diseases like diabetes and obesity .
Biopharma Production
The compound’s role in biopharma production is significant. It can be used to create intermediates that are essential in the synthesis of therapeutic drugs. Its reactive halogen groups make it a suitable candidate for further functionalization in drug development processes .
Photodynamic Therapy Research
Due to its aromatic structure and the presence of halogens, 2-Amino-4-bromo-6-chlorophenol could potentially be used in the development of photosensitizers for photodynamic therapy, a treatment method for certain types of cancer .
Environmental Science
Lastly, the compound’s bromine and chlorine atoms can be utilized in environmental science research to study the behavior of halogenated compounds in the environment, their degradation, and their potential impact on ecosystems .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
2-Amino-4-bromo-6-chlorophenol is likely to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can further interact with its targets.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (22247 g/mol) suggests that it may have suitable properties for absorption and distribution . The presence of functional groups such as amino and phenol could potentially influence its metabolism and excretion.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be hypothesized that it may influence cellular processes such as signal transduction, enzyme activity, and metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-Amino-4-bromo-6-chlorophenol can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-bromo-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUENMUMRTVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728262 | |
| Record name | 2-Amino-4-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855836-14-5 | |
| Record name | 2-Amino-4-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)











![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)